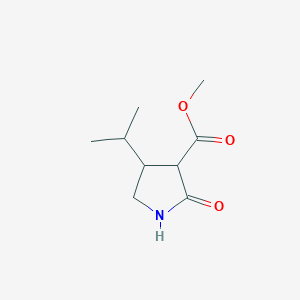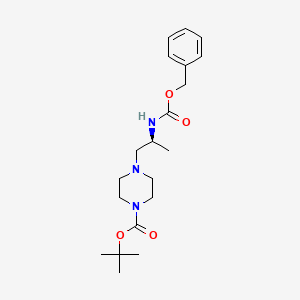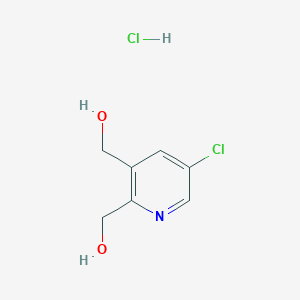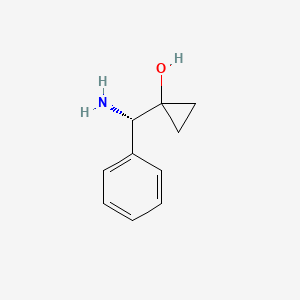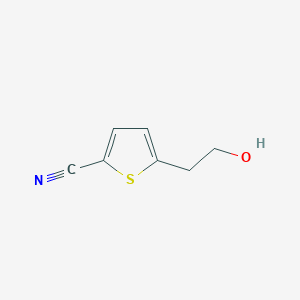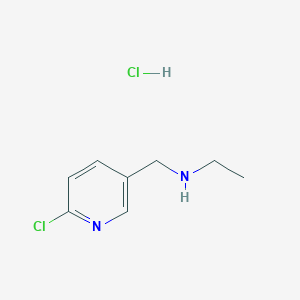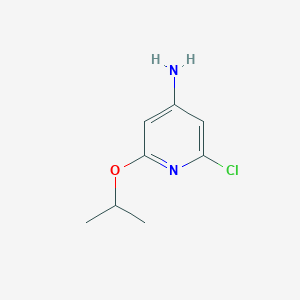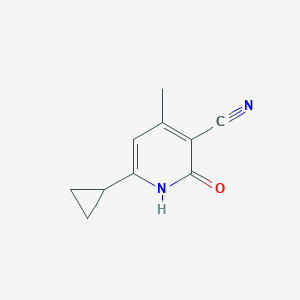
6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Übersicht
Beschreibung
6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile is a chemical compound with the formula C10H10N2O . It is a heterocyclic compound that belongs to the class of pyridines .
Synthesis Analysis
The synthesis of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves a reaction with piperidine in ethanol at 75℃ for 0.5h under reflux . The starting materials are l-cyclopropyl-1,3-butanedione and cyanoacetamide . The reaction yields a nearly white solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Chemical Interactions and Reactions
Studies have explored the roles of nicotinonitriles in various chemical reactions. For instance, the formation of cyclopropanone during cytochrome P450-catalyzed reactions involving cyclopropylamines, closely related to 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile, has been examined (C. L. Shaffer et al., 2002). Moreover, 1,3-dipolar cycloadditions involving derivatives of nicotinonitriles demonstrate the compound's significance in forming novel heterocyclic systems (N. B. Hamadi & M. Msaddek, 2011).
Potential in Biological and Medicinal Research
Nicotinonitriles and their derivatives have been studied for their potential in biological and medicinal applications. For instance, derivatives of 2,6-diazido-4-methylnicotinonitrile have been synthesized as prospective novel plant growth regulators (Ludmila V. Dyadyuchenko et al., 2018). Also, the use of radiolabeled nicotinonitrile derivatives, such as [18F]FDDNP, has been instrumental in studying diseases like Alzheimer's by enabling the visualization of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11/h4,7H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBURLUQWAZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

